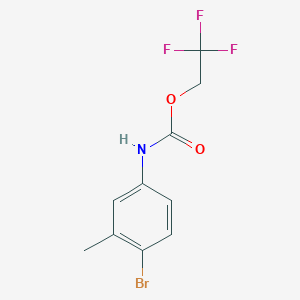

![molecular formula C12H15ClN2O3 B1518983 3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid CAS No. 1042774-68-4](/img/structure/B1518983.png)

3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid

Overview

Description

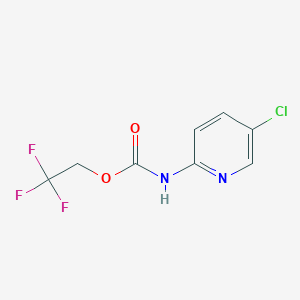

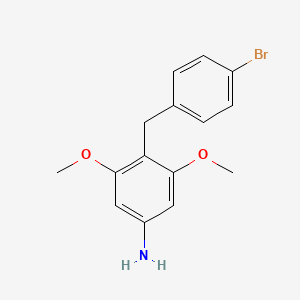

“3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” is a chemical compound with the CAS Number: 1042774-68-4 . It has a molecular weight of 270.72 . The IUPAC name for this compound is 3-{[(tert-butylamino)carbonyl]amino}-4-chlorobenzoic acid . It is a white crystalline powder .

Molecular Structure Analysis

The InChI code for “3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” is 1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-9-6-7(10(16)17)4-5-8(9)13/h4-6H,1-3H3,(H,16,17)(H2,14,15,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” is a white crystalline powder . It has a molecular weight of 270.72 . The storage temperature is room temperature . It is shipped at normal temperature .Scientific Research Applications

Enantioselective Sensing

The synthesis of compounds like 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide from 3-tert-butylaniline and 2-chlorobenzoic acid has been reported for enantioselective fluorescence sensing of chiral amino alcohols. This C2-symmetric ligand forms a highly fluorescent scandium complex useful for enantioselective sensing, allowing accurate measurements of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Postsynthetic Modification of Metal-Organic Frameworks

Research has demonstrated the postsynthetic modification of an isoreticular metal-organic framework (IRMOF-3) using a series of anhydrides and isocyanates, including tert-butyl-based asymmetric anhydrides. This process introduces a variety of functional groups into the MOF structure, demonstrating the versatility of postsynthetic modification for creating multifunctional materials (Garibay, Wang, Tanabe, & Cohen, 2009).

Asymmetric Synthesis

The use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines showcases another application. These imines, activated by the tert-butyl group, allow for the addition of various nucleophiles and serve as a chiral directing group, facilitating the synthesis of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Luminescent Material Development

The development of luminescent materials through the modification of functional bridge ligands, like 4-tert-butylbenzoic acid, to coordinate with terbium ions illustrates the application in creating novel molecular hybrid materials. These materials, showing strong luminescence, highlight the potential for energy-efficient lighting and display technologies (Yan & Zhao, 2005).

Safety And Hazards

The safety information for “3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

3-(tert-butylcarbamoylamino)-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-9-6-7(10(16)17)4-5-8(9)13/h4-6H,1-3H3,(H,16,17)(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFBRYHMQGKOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)

![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)